1-(4-Fluorophenyl)sulfonylcyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)sulfonylcyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring substituted with a 4-fluorophenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-fluorobenzene with a cyclopropane derivative under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)sulfonylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
1-(4-Fluorophenyl)sulfonylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)sulfonylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorine atom on the phenyl ring may enhance the compound’s binding affinity to certain targets, influencing its overall biological activity .
Comparison with Similar Compounds
1-(4-Fluorophenyl)cyclopropanecarboxylic acid: Lacks the sulfonyl group, which may result in different chemical and biological properties.
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Substitution of fluorine with bromine can alter reactivity and interactions.
1-(4-Nitrophenyl)cyclopropanecarboxylic acid: The nitro group introduces different electronic effects compared to the sulfonyl group.
Uniqueness: The combination of these functional groups with the cyclopropane ring and fluorophenyl moiety makes it a versatile compound for various research purposes .
Properties
Molecular Formula |
C10H9FO4S |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO4S/c11-7-1-3-8(4-2-7)16(14,15)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) |
InChI Key |
SYGWYMBFHDRKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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